(Prop-1-yn-1-yl)cyclopentane
CAS No.:
Cat. No.: VC13807492
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12 |
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Molecular Weight | 108.18 g/mol |
IUPAC Name | prop-1-ynylcyclopentane |
Standard InChI | InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h8H,3-4,6-7H2,1H3 |
Standard InChI Key | AYXLFXLLAIBNOX-UHFFFAOYSA-N |
SMILES | CC#CC1CCCC1 |
Canonical SMILES | CC#CC1CCCC1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of a five-membered cyclopentane ring fused to a prop-1-yn-1-yl group (-). The alkyne moiety introduces significant rigidity and electron-deficient character, influencing both physical properties and reactivity. Key structural parameters include:
Property | Value |
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Molecular formula | |
Molecular weight | 108.18 g/mol |
Hybridization | (cyclopentane), (alkyne) |
Bond angles | ~109.5° (cyclopentane), 180° (C≡C) |
The cyclopentane ring adopts a non-planar "envelope" conformation, minimizing angle strain, while the alkyne group’s linear geometry imposes steric constraints on adjacent substituents .
Synthesis and Functionalization
Propargylation Strategies
The synthesis of (prop-1-yn-1-yl)cyclopentane derivatives often employs propargyl bromide as an alkyne source. A representative protocol involves:
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Alkylation of Cyclopentanol:
Cyclopentanol reacts with propargyl bromide () under basic conditions (e.g., ) in tetrahydrofuran (THF). This yields 1-(prop-1-yn-1-yl)cyclopentanol, which is subsequently oxidized to the aldehyde or carboxylic acid derivatives . -
Transition Metal-Catalyzed Coupling:
Palladium-catalyzed Sonogashira cross-coupling enables direct introduction of alkynes to cyclopentane frameworks. For example, iodocyclopentane reacts with terminal alkynes in the presence of , copper iodide, and triethylamine to form the desired product .
Reaction Conditions:
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Temperature: 80–90°C
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Solvent: Dimethyl sulfoxide (DMSO) or THF
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Catalysts: (2 mol%), (5 mol%)
Chemical Reactivity and Derivative Formation
Alkyne-Specific Transformations
The terminal alkyne group undergoes characteristic reactions:
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Hydrogenation:
Catalytic hydrogenation (, Lindlar catalyst) selectively reduces the alkyne to a cis-alkene, yielding (prop-1-en-1-yl)cyclopentane. -
Oxidative Cleavage:
Ozonolysis or potassium permanganate oxidation cleaves the triple bond to form cyclopentanecarboxylic acid derivatives. -
Nucleophilic Additions:
Organometallic reagents (e.g., Grignard reagents) add to the alkyne, forming substituted cyclopentane products.
Cyclopentane Ring Modifications
The strain inherent to the five-membered ring facilitates ring-opening reactions under acidic or oxidative conditions. For instance, treatment with generates brominated linear alkanes, while epoxidation (via ) produces bicyclic ethers .
Physical and Spectroscopic Properties
Thermodynamic Data
Property | Value |
---|---|
Boiling point | ~145–150°C (estimated) |
Density | 0.89–0.92 g/cm³ |
Refractive index | 1.45–1.48 |
Spectroscopic Signatures
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IR Spectroscopy:
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: 2100–2260 cm⁻¹ (sharp)
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: 3300 cm⁻¹ (stretching)
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NMR Spectroscopy:
Applications in Organic Synthesis
Building Block for Complex Molecules
(Prop-1-yn-1-yl)cyclopentane serves as a precursor in the synthesis of:
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Bicyclic Compounds: Intramolecular cyclizations (e.g., Conia-ene reactions) form strained bicyclo[3.2.1] frameworks .
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Pharmaceutical Intermediates: Functionalization at the alkyne position yields bioactive molecules with antimicrobial or anticancer potential.
Materials Science
The rigid alkyne-cyclopentane structure contributes to:
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Polymer Networks: Cross-linking agents in thermoset resins.
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Liquid Crystals: Mesogenic units with tailored phase behavior.
Comparison with Structural Analogs
Compound | Key Differences | Reactivity Profile |
---|---|---|
(Prop-2-yn-1-yl)cyclopentane | Alkyne position shifted | Enhanced steric hindrance |
Cyclopentylethyne | Shorter alkyne chain | Higher volatility |
1-Vinylcyclopentane | Alkene substituent | Electrophilic addition |
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